pUL89 Endonuclease-IN-2: DHP Amide Inhibitor of HCMV pUL89-C Endonuclease
pUL89 Endonuclease-IN-2 (CAS: 519021-48-8), also referred to as Compound 15k, is a synthetic small-molecule inhibitor from the hydroxypyridonecarboxylic acid (HPCA) chemotype [1]. It is designed to selectively inhibit the metal-dependent endonuclease activity of the human cytomegalovirus (HCMV) terminase subunit pUL89 (pUL89-C), a critical step in viral genome packaging and cleavage [2]. This mechanism is distinct from that of conventional polymerase inhibitors and the FDA-approved terminase inhibitor letermovir, which targets the pUL56 subunit rather than the endonuclease function of pUL89 [3].
Use ContextMechanistic HCMV & SAR studiesResearch probe, not clinical candidate
[1] Kankanala J, Wang Y, Geraghty RJ, Wang Z. Hydroxypyridonecarboxylic Acids as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. ChemMedChem. 2018;13(16):1658-1663. DOI: 10.1002/cmdc.201800283. View Source
[2] Wang Y, Mao L, Kankanala J, Wang Z, Geraghty RJ. Inhibition of Human Cytomegalovirus pUL89 Terminase Subunit Blocks Virus Replication and Genome Cleavage. J Virol. 2017;91(3):e02152-16. DOI: 10.1128/JVI.02152-16. View Source
[3] Jagtap AD, Geraghty RJ, Wang Z. Inhibiting HCMV pUL89-C Endonuclease with Metal-Binding Compounds. J Med Chem. 2023;66(20):13874-13887. DOI: 10.1021/acs.jmedchem.3c01280. View Source
Why pUL89 Endonuclease-IN-2 Cannot Be Substituted
The pUL89 endonuclease inhibitor landscape is highly diverse, with multiple chemotypes (e.g., HPCA, dihydroxypyrimidines, naphthyridines, thienopyrimidine-diones) exhibiting wide-ranging biochemical potencies from nanomolar to double-digit micromolar IC50 values [1]. Even within the same HPCA class, minor structural modifications drastically alter inhibitor potency and physicochemical properties [2]. For instance, a change in the N1 substituent can shift IC50 values by an order of magnitude. Furthermore, the cellular antiviral efficacy (EC50) of these compounds does not always correlate with their biochemical potency, underscoring the need for precise compound selection rather than generic substitution [3]. Procurement of a specific, well-characterized analog like pUL89 Endonuclease-IN-2 (Compound 15k) ensures experimental reproducibility and provides a defined benchmark for structure-activity relationship (SAR) studies.
DHP Acid vs. Amide Subtypes
DHP acid analogs may exhibit sub-μM enzymatic potency but poor cell permeability; substituting them for the amide can shift cellular assay response and SAR interpretation.
Non-Chelating pUL89 Inhibitors
ATPase-targeting compounds act outside the metal-coordination sphere; mechanism mismatch may alter assay conditions and target-engagement conclusions.
Viral Polymerase Inhibitors
Ganciclovir and related polymerase inhibitors have a distinct molecular target; cross-resistance and late-stage replication interference may not transfer to pUL89 endonuclease probes.
[1] Jagtap AD, Geraghty RJ, Wang Z. Inhibiting HCMV pUL89-C Endonuclease with Metal-Binding Compounds. J Med Chem. 2023;66(20):13874-13887. DOI: 10.1021/acs.jmedchem.3c01280. View Source
[2] Kankanala J, Wang Y, Geraghty RJ, Wang Z. Hydroxypyridonecarboxylic Acids as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. ChemMedChem. 2018;13(16):1658-1663. DOI: 10.1002/cmdc.201800283. View Source
[3] He T, Edwards TC, Majima R, Jung E, Kankanala J, Xie J, Geraghty RJ, Wang Z. Repurposing N-hydroxy thienopyrimidine-2,4-diones (HtPD) as inhibitors of human cytomegalovirus pUL89 endonuclease: Synthesis and biological characterization. Bioorg Chem. 2022;129:106198. DOI: 10.1016/j.bioorg.2022.106198. View Source
Biochemical Endonuclease Inhibition vs. Control Compound 6
pUL89 Endonuclease-IN-2 (Compound 15k) demonstrates a biochemical IC50 of 3.0 μM against the pUL89-C endonuclease domain, as measured in an in vitro endonuclease assay . In contrast, its closely related analog pUL89 Endonuclease-IN-1 (Compound 13d) exhibits an IC50 of 0.88 μM under comparable assay conditions .
Biochemical IC50 vs. ControlAssay context
IC50 = 3.0 μM (target) vs. 0.5–1.0 μM (Compound 6)
Establishes baseline potency for enzymatic studies; target is 3- to 6-fold less potent than the control inhibitor.
Recombinant pUL89-C biochemical assay.
Antiviral drug discoveryEnzyme inhibitionHCMV terminase
Evidence Dimension
Biochemical potency against HCMV pUL89-C endonuclease
pUL89 Endonuclease-IN-1 is approximately 3.4-fold more potent in this biochemical assay.
Conditions
In vitro biochemical endonuclease assay using purified pUL89-C protein.
Why This Matters
This direct potency comparison allows researchers to select the appropriate tool compound based on assay sensitivity requirements or to use the less potent analog (IN-2) as a control for studying structure-dependent activity cliffs.
Antiviral drug discoveryEnzyme inhibitionHCMV terminase
Antiviral Efficacy in HFF Cells vs. Ganciclovir
The 3.0 μM potency of pUL89 Endonuclease-IN-2 (HPCA chemotype) is directly attributable to its N1 substitution pattern, which defines the hydrophobic pocket interaction in the pUL89-C active site [1]. Systematic SAR analysis of 35 HPCA analogs revealed that while this chemotype consistently inhibits pUL89-C in the low micromolar range, specific N1 substitutions (e.g., benzyl vs. biarylmethyl) are critical for potency [1].
Antiviral EC50 ComparisonAssay context
EC50 = 14.4 μM (target) vs. 1.0–1.6 μM (ganciclovir)
Positions compound as a tool probe for mechanistic HCMV studies, not a potency benchmark.
Determinants of biochemical potency within the HPCA chemotype
Target Compound Data
IC50 = 3.0 μM (representative of HPCA class with specific N1 substitution)
Comparator Or Baseline
Other HPCA analogs with different N1 substitutions (range of IC50 values from sub-μM to >10 μM observed in SAR study)
Quantified Difference
Potency is not uniform across the class; specific analogs exhibit >10-fold differences in IC50.
Conditions
In vitro biochemical endonuclease assay.
Why This Matters
This class-level SAR data justifies the procurement of a specific, named analog (pUL89 Endonuclease-IN-2) for studies requiring a well-defined HPCA control, rather than an uncharacterized or generic 'HPCA inhibitor'.
[1] Kankanala J, Wang Y, Geraghty RJ, Wang Z. Hydroxypyridonecarboxylic Acids as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. ChemMedChem. 2018;13(16):1658-1663. DOI: 10.1002/cmdc.201800283. View Source
Enzymatic-to-Cellular Potency vs. DHP Acid Subtype
pUL89 Endonuclease-IN-2 directly inhibits the metal-dependent endonuclease activity of the pUL89 subunit (pUL89-C) [1]. In contrast, the FDA-approved terminase inhibitor letermovir targets the pUL56 subunit of the same complex and does not inhibit the endonuclease function of pUL89 [2].
Permeability-Activity PatternClass-level
IC50/EC50 ratio ≈ 0.21 (amide); acid subtype shows larger cellular drop
Amide scaffold exhibits a different permeability-activity balance than the acid subtype.
Class-level inference; data to verify.
Mechanism of actionAntiviral resistanceTerminase complex
Evidence Dimension
Molecular target within the HCMV terminase complex
Non-overlapping molecular targets within the same protein complex.
Conditions
In vitro mechanistic and target engagement studies.
Why This Matters
This mechanistic distinction is critical for laboratories investigating combination therapy strategies, studying the emergence of letermovir resistance, or seeking to probe the specific biological function of the pUL89 endonuclease domain independently of pUL56 function.
Mechanism of actionAntiviral resistanceTerminase complex
[1] Wang Y, Mao L, Kankanala J, Wang Z, Geraghty RJ. Inhibition of Human Cytomegalovirus pUL89 Terminase Subunit Blocks Virus Replication and Genome Cleavage. J Virol. 2017;91(3):e02152-16. DOI: 10.1128/JVI.02152-16. View Source
[2] Jagtap AD, Geraghty RJ, Wang Z. Inhibiting HCMV pUL89-C Endonuclease with Metal-Binding Compounds. J Med Chem. 2023;66(20):13874-13887. DOI: 10.1021/acs.jmedchem.3c01280. View Source
Metal-Chelating Mechanism vs. Non-Chelating Inhibitors
pUL89 Endonuclease-IN-2 is supplied as a solid powder with a reported solubility of 10 mM in DMSO . In contrast, its more potent analog pUL89 Endonuclease-IN-1 is characterized as having excellent aqueous solubility, plasma stability, and in vitro metabolic stability .
Inhibition MechanismReported
Metal chelation at the pUL89-C DDE catalytic motif (D463/E534/D651)
Mechanism dictates metal-dependent assay design; distinct from ATPase inhibitors.
Pharmacophore modeling and biochemical data.
Compound managementADMESolubility
Evidence Dimension
Reported physicochemical and in vitro ADME properties
Target Compound Data
pUL89 Endonuclease-IN-2: Soluble in DMSO (10 mM); Solid powder.
Comparator Or Baseline
pUL89 Endonuclease-IN-1: Excellent aqueous solubility; high plasma and in vitro metabolic stability.
Quantified Difference
pUL89 Endonuclease-IN-1 demonstrates superior reported aqueous solubility and ADME stability, which may be advantageous for cell-based or in vivo assays.
Conditions
Vendor-reported in vitro solubility and ADME data.
Why This Matters
Researchers selecting a compound for assays requiring aqueous solubility or extended plasma stability should be aware of this distinct profile; pUL89 Endonuclease-IN-2 is most appropriate for in vitro biochemical assays where DMSO stock solutions are acceptable, while pUL89 Endonuclease-IN-1 may be preferred for more complex biological systems.
Compound managementADMESolubility
pUL89 Endonuclease-IN-2 Research Applications
Biochemical Benchmarking of pUL89-C Inhibitors
Due to its well-characterized structure and defined potency (IC50 = 3.0 μM) within the hydroxypyridonecarboxylic acid (HPCA) class [1], pUL89 Endonuclease-IN-2 serves as an ideal benchmark compound for medicinal chemistry campaigns. It can be used as a reference standard when evaluating newly synthesized HPCA analogs or other metal-chelating scaffolds, providing a consistent baseline for comparing biochemical potency and aiding in the interpretation of structure-activity relationships [1].
HCMV Genome Packaging and Cleavage Studies
Given that pUL89 Endonuclease-IN-2 selectively inhibits the pUL89 endonuclease activity but does not target pUL56 [2], it is a valuable tool for dissecting the distinct roles of terminase complex subunits. This compound is specifically indicated for experiments designed to isolate the biological consequences of inhibiting viral DNA cleavage versus other terminase functions, or for studies investigating compensatory mechanisms in letermovir-resistant viral strains [3].
Chemotype-Specific Permeability and Potency Optimization
pUL89 Endonuclease-IN-2 has a validated biochemical IC50 of 3.0 μM against the purified pUL89-C domain [1]. This makes it a suitable positive control for establishing and validating in vitro assays, such as the FRET-based endonuclease cleavage assay [4], that are used for high-throughput screening of compound libraries against the pUL89 target. Its use ensures assay sensitivity and reproducibility.
Application
Selection Property
Validation Focus
pUL89-C inhibitor benchmarking
Biochemical potency reference
Assay performance and SAR comparator
HCMV terminase functional studies
Metal-chelating mechanism
Late-stage viral DNA processing endpoints
DHP chemotype SAR evaluation
Amide scaffold permeability profile
Cellular vs. biochemical activity comparison
Resistance pathway studies
Polymerase-independent target
Combination inhibition profiling and resistance mutation characterization
[1] Kankanala J, Wang Y, Geraghty RJ, Wang Z. Hydroxypyridonecarboxylic Acids as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. ChemMedChem. 2018;13(16):1658-1663. DOI: 10.1002/cmdc.201800283. View Source
[2] Wang Y, Mao L, Kankanala J, Wang Z, Geraghty RJ. Inhibition of Human Cytomegalovirus pUL89 Terminase Subunit Blocks Virus Replication and Genome Cleavage. J Virol. 2017;91(3):e02152-16. DOI: 10.1128/JVI.02152-16. View Source
[3] Jagtap AD, Geraghty RJ, Wang Z. Inhibiting HCMV pUL89-C Endonuclease with Metal-Binding Compounds. J Med Chem. 2023;66(20):13874-13887. DOI: 10.1021/acs.jmedchem.3c01280. View Source
[4] Majima R, Jung E, Edwards TC, Soto-Acosta R, Geraghty RJ, Wang Z. FRET-based assay using a three-way junction DNA substrate to identify inhibitors of human cytomegalovirus pUL89 endonuclease activity. J Pharm Biomed Anal. 2019;163:159-166. DOI: 10.1016/j.jpba.2018.10.017. View Source
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